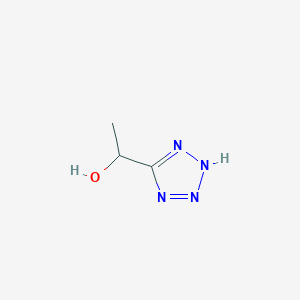

1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

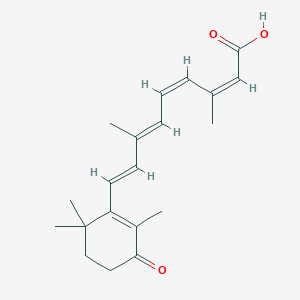

Tetrazoles are a class of synthetic organic compounds that contain a five-member ring of four nitrogen atoms and one carbon atom . They are known for their high nitrogen content and have found use in a variety of applications, including pharmaceuticals, agrochemicals, and explosives .

Synthesis Analysis

Tetrazoles can be synthesized from amines, triethyl orthoformate, and sodium azide through a catalyzed reaction . The reaction of sodium azide with nitriles can also yield tetrazoles . Other methods include the treatment of organic nitriles with sodium azide in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst .Molecular Structure Analysis

Tetrazoles are five-membered aza compounds with 6π electrons. The tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes .Chemical Reactions Analysis

Tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with active metals to produce new compounds which can be explosive .Physical And Chemical Properties Analysis

Tetrazoles are generally crystalline and odorless . They can decompose and emit toxic nitrogen fumes when heated . Tetrazoles dissolve in water and acetonitrile .科学的研究の応用

Pharmaceutical Applications

Tetrazoles, including 1H-Tetrazole-5-methanol, are known for their diverse biological activities and are often used as nonclassical bioisosteres of carboxylic acids due to their similar pKa values . They are particularly advantageous in medicinal chemistry for their ability to enhance the bioavailability of pharmaceuticals. The tetrazole moiety can improve the lipid solubility of drug molecules, facilitating easier penetration through cell membranes . This compound’s applications in pharmaceuticals include:

Analytical Chemistry

The compound’s reactivity and stability make it suitable for use in analytical applications, such as:

Each of these applications leverages the unique properties of the tetrazole ring, particularly its electron-rich nature and the ability to stabilize negative charges through delocalization, which can be crucial in receptor-ligand interactions . The compound’s versatility makes it a valuable asset across multiple fields of scientific research.

Safety and Hazards

作用機序

Target of Action

The primary targets of the compound 1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol are currently unknown. This compound is a derivative of tetrazole, a class of compounds known for their wide range of biological activities . .

Mode of Action

Tetrazole derivatives are known to interact with various biological targets, but the exact mechanism of interaction for this compound remains to be elucidated .

Biochemical Pathways

Given the broad range of biological activities exhibited by tetrazole derivatives, it is likely that multiple pathways could be affected

Pharmacokinetics

Information about its bioavailability, half-life, metabolism, and excretion is currently unavailable .

特性

IUPAC Name |

1-(2H-tetrazol-5-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O/c1-2(8)3-4-6-7-5-3/h2,8H,1H3,(H,4,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYNZPJMZMGOHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NNN=N1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B126685.png)